![molecular formula C10H17N3O2S B2626938 Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate CAS No. 2408958-58-5](/img/structure/B2626938.png)
Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate
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Description
Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate, also known as TSPO ligand, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSPO ligand is a synthetic molecule that binds to the mitochondrial translocator protein (TSPO) and is used as a tool to study the role of TSPO in different physiological and pathological processes.
Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could potentially be used in similar reactions.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This indicates that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could be used in similar synthetic routes.
Precursor for Selective Derivations
A related compound, Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate, serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. This suggests that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could potentially be used in a similar manner.
Removal of Methyl Tert-butyl Ether
Although not directly related to Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate, it’s worth noting that tert-butyl compounds have been studied for their role in the removal of methyl tert-butyl ether (MTBE) , a gasoline additive that has caused environmental pollution . The mechanism and application of adsorption and oxidation combined processes have been explored for this purpose .
Development of New Synthetic Routes
The compound has been synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . This synthetic route could potentially be used as a basis for the development of new synthetic routes to other compounds.
properties
IUPAC Name |
tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-5-7-8(16)6-12-13(7)4/h6,16H,5H2,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXKJYWDCDNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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